molecular formula C12H12N2OS B2977144 N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine CAS No. 1825583-54-7

N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine

Cat. No.: B2977144
CAS No.: 1825583-54-7
M. Wt: 232.3
InChI Key: SAUNPIVFHQHDKR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amine group (-NH2), a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom), an oxazole ring (a five-membered ring containing two carbon atoms, two nitrogen atoms, and an oxygen atom), and a propynyl group (-C≡CH). These functional groups suggest that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiophene and oxazole rings might be formed through cyclization reactions, while the amine and propynyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The presence of multiple rings in the molecule suggests that it could have a fairly rigid structure. The electron-rich nature of the thiophene and oxazole rings might also allow for interesting electronic properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be dominated by its functional groups. For instance, the amine group could participate in acid-base reactions, while the thiophene and oxazole rings might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the nature of its functional groups. For example, the presence of an amine group could make the compound a weak base, while the presence of multiple rings could affect its solubility .

Future Directions

The potential applications of this compound would depend on its properties. For example, if it shows biological activity, it could be investigated as a potential drug. Alternatively, if it has interesting electronic properties, it could be studied for use in electronic devices .

Properties

IUPAC Name

N-methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-3-6-14(2)8-10-9-15-12(13-10)11-5-4-7-16-11/h1,4-5,7,9H,6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUNPIVFHQHDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=COC(=N1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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